Hydroxy Cerivastatin Sodium Salt
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Overview
Description
Hydroxy Cerivastatin Sodium Salt is a synthetic statin, a class of drugs used to lower cholesterol levels in the blood. It is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein cholesterol and triglycerides, making it valuable in the treatment of hypercholesterolemia and mixed dyslipidemia .
Biochemical Analysis
Biochemical Properties
Hydroxy Cerivastatin Sodium Salt interacts with the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a precursor of sterols such as cholesterol . By inhibiting this enzyme, this compound decreases cholesterol in hepatic cells, leading to upregulation of LDL-receptors and an increase in hepatic uptake of LDL-cholesterol from the circulation .
Cellular Effects
This compound has been shown to inhibit the cell cycle and induce apoptosis in various cell types . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the signaling pathways involved in the invasiveness and metastatic properties of highly invasive breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been found that the drug’s effects on cholesterol levels and cell function are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . For instance, in WHHL rabbits, a low-density lipoprotein receptor-deficient animal model, cerivastatin was administered at a dose of 0.6 mg kg(-1) day(-1) for 32 weeks, leading to a decrease in plasma cholesterol levels and suppression of atherosclerosis .
Metabolic Pathways
This compound is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This leads to a decrease in the production of mevalonate, a precursor of cholesterol, thus reducing cholesterol levels in the cell .
Transport and Distribution
This compound is highly bound to plasma proteins (>99%) . The volume of distribution at steady state of about 0.3 L/kg indicates that the drug penetrates only moderately into tissue; conversely, preclinical studies have shown a high affinity for liver tissue, the target site of action .
Subcellular Localization
The subcellular localization of this compound is primarily at the site of its target enzyme, HMG-CoA reductase . This enzyme is located in the endoplasmic reticulum of cells, where it plays a crucial role in the mevalonate pathway that leads to the production of cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Cerivastatin Sodium Salt is synthesized through a multi-step process involving the formation of a pyridine derivative. The key steps include the demethylation of the benzylic methyl ether moiety and the stereoselective hydroxylation of the 6-isopropyl substituent . The synthesis typically involves the use of cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, to catalyze these reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Cerivastatin Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites such as M-1 and M-23.
Reduction: Though less common, reduction reactions can occur under specific conditions.
Substitution: Involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP2C8 and CYP3A4) are commonly used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include the metabolites M-1 and M-23, which retain similar inhibitory activity against hydroxymethylglutaryl-coenzyme A reductase as the parent compound .
Scientific Research Applications
Hydroxy Cerivastatin Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.
Biology: Investigated for its effects on cellular cholesterol levels and lipid metabolism.
Medicine: Primarily used to treat hypercholesterolemia and mixed dyslipidemia.
Industry: Utilized in the pharmaceutical industry for the development of cholesterol-lowering medications.
Mechanism of Action
Hydroxy Cerivastatin Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .
Comparison with Similar Compounds
Similar Compounds
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
Hydroxy Cerivastatin Sodium Salt is unique due to its high potency and effectiveness at low doses. It has a lower risk of drug-drug interactions compared to other statins, as it is metabolized by multiple cytochrome P450 enzymes, reducing the likelihood of metabolic inhibition .
Properties
CAS No. |
189060-31-9 |
---|---|
Molecular Formula |
C26H34FNNaO6 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-[(2S)-1-hydroxypropan-2-yl]-5-(methoxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO6.Na/c1-15(2)25-21(10-9-19(30)11-20(31)12-23(32)33)24(17-5-7-18(27)8-6-17)22(14-34-4)26(28-25)16(3)13-29;/h5-10,15-16,19-20,29-31H,11-14H2,1-4H3,(H,32,33);/b10-9+;/t16-,19-,20-;/m1./s1 |
InChI Key |
TUYBKPRGKCUDGR-ZZDRRHRHSA-N |
Isomeric SMILES |
C[C@H](CO)C1=NC(=C(C(=C1COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C(C)C.[Na] |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)CO)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na] |
Synonyms |
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-(methoxymethyl)-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt; M-23 Metabolite; |
Origin of Product |
United States |
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